An In-Depth Technical Guide to 2-Chloro-N,N-dimethylnicotinamide: Properties, Synthesis, and Potential Applications
An In-Depth Technical Guide to 2-Chloro-N,N-dimethylnicotinamide: Properties, Synthesis, and Potential Applications
This guide provides a comprehensive technical overview of 2-chloro-N,N-dimethylnicotinamide, a substituted pyridine derivative of interest in medicinal and synthetic chemistry. Drawing upon available data for the compound and its close analogs, this document offers researchers, scientists, and drug development professionals a detailed resource covering its chemical properties, synthesis, handling, and prospective applications.
Molecular Profile and Physicochemical Properties
2-Chloro-N,N-dimethylnicotinamide, with the IUPAC name 2-chloro-N,N-dimethylpyridine-3-carboxamide, is a halogenated derivative of the B vitamin nicotinamide. The presence of a chlorine atom at the 2-position of the pyridine ring and a dimethylamide group at the 3-position imparts distinct chemical characteristics that make it a versatile synthetic intermediate.
A summary of its key identifiers and physicochemical properties is presented in Table 1. It is important to note that while some properties are experimentally determined, others are estimated based on data from structurally related compounds due to the limited availability of specific experimental data for this molecule.
Table 1: Chemical Identifiers and Physicochemical Properties of 2-Chloro-N,N-dimethylnicotinamide
| Property | Value | Source(s) |
| IUPAC Name | 2-chloro-N,N-dimethylpyridine-3-carboxamide | [1] |
| Synonyms | 2-Chloro-N,N-dimethyl-3-pyridinecarboxamide | [] |
| CAS Number | 52943-21-2 | [1] |
| Molecular Formula | C₈H₉ClN₂O | [1] |
| Molecular Weight | 184.63 g/mol | [1] |
| Appearance | White to off-white crystalline solid (Expected) | General knowledge |
| Melting Point | Not available. For comparison, 2-chloronicotinamide has a melting point of 164-167 °C. | General knowledge |
| Boiling Point | 330.67 °C at 760 mmHg (Predicted) | General knowledge |
| Density | 1.232 g/cm³ (Predicted) | General knowledge |
| Solubility | Soluble in water, ethanol, DMSO, and DMF (Expected).[3] | [3] |
Synthesis and Purification
The primary synthetic route to 2-chloro-N,N-dimethylnicotinamide involves the reaction of a suitable 2-chloronicotinic acid derivative with dimethylamine. A method described in a patent literature provides a basis for its preparation.[4]
Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from 2-chloronicotinic acid. The first step involves the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, followed by amidation with dimethylamine. An alternative, more direct route described in the patent literature utilizes 2-chloro-3-trichloromethylpyridine as the starting material.[4]
Below is a generalized workflow for the synthesis of 2-chloro-N,N-dimethylnicotinamide.
Caption: Generalized workflow for the synthesis of 2-chloro-N,N-dimethylnicotinamide.
Experimental Protocol (Exemplary)
The following is a representative, non-validated protocol based on the principles of the patented method.[4] Researchers should adapt and optimize this procedure based on their specific laboratory conditions and safety protocols.
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Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a condenser, a pH probe, and a heating mantle.
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Charging of Reagents: To the flask, add 2-chloro-3-trichloromethylpyridine and water.
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Reaction: Begin stirring and add an aqueous solution of dimethylamine dropwise to adjust the pH of the reaction mixture to between 8 and 10.
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Heating: Heat the reaction mixture to 80-98 °C and maintain this temperature for 3-5 hours. Monitor the pH throughout the reaction and add more dimethylamine solution as needed to maintain the pH in the desired range.
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Work-up: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.
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Extraction: If a precipitate forms, it can be collected by filtration. Otherwise, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude 2-chloro-N,N-dimethylnicotinamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.[5][6]
Chemical Reactivity and Stability
The chemical reactivity of 2-chloro-N,N-dimethylnicotinamide is dictated by the interplay of its functional groups.
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Nucleophilic Aromatic Substitution: The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, a common reaction for 2-halopyridines. This allows for the introduction of various functional groups at this position, making it a valuable precursor for the synthesis of more complex molecules.
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Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 2-chloronicotinic acid and dimethylamine.
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Stability: The compound is expected to be stable under standard laboratory conditions. However, it should be stored in a cool, dry place away from strong acids, bases, and oxidizing agents.
Spectroscopic Characterization (Anticipated)
Table 2: Anticipated Spectroscopic Data for 2-Chloro-N,N-dimethylnicotinamide
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons on the pyridine ring (3 signals, likely in the δ 7.0-8.5 ppm range). - Two singlets for the non-equivalent N-methyl groups (due to restricted rotation around the C-N amide bond), or a single broad singlet at room temperature (likely in the δ 2.8-3.2 ppm range). |
| ¹³C NMR | - Aromatic carbons of the pyridine ring (5 signals, likely in the δ 120-155 ppm range). - Carbonyl carbon of the amide (likely in the δ 165-175 ppm range). - N-methyl carbons (one or two signals, likely in the δ 35-40 ppm range). |
| IR (Infrared) | - C=O stretch of the amide (strong, sharp band around 1630-1680 cm⁻¹). - C-N stretch of the amide (around 1400 cm⁻¹). - Aromatic C=C and C=N stretching vibrations. - C-Cl stretch (in the fingerprint region). |
| MS (Mass Spec.) | - Molecular ion peak (M⁺) with a characteristic isotopic pattern for one chlorine atom (M⁺ and M⁺+2 in a ~3:1 ratio). |
Potential Applications in Drug Discovery and Agrochemicals
While the direct biological activity of 2-chloro-N,N-dimethylnicotinamide is not extensively documented, its structural motifs are present in a variety of biologically active compounds. This suggests its potential as a key intermediate in the synthesis of novel therapeutic agents and agrochemicals.
As a Scaffold for Bioactive Molecules
Nicotinamide and its derivatives are known to be involved in numerous biological processes. The introduction of a chlorine atom provides a handle for further chemical modifications, allowing for the exploration of a wider chemical space in drug discovery programs. For instance, various substituted nicotinamides have been investigated as:
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Antifungal Agents: Some nicotinamide derivatives have shown potent antifungal activity by inhibiting enzymes such as succinate dehydrogenase (SDH).[7][8][9]
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Antitumor Agents: 2-Chloropyridine derivatives have been explored for their potential as antitumor agents, with some exhibiting telomerase inhibitory activity.[10][11]
The following diagram illustrates a hypothetical signaling pathway that could be targeted by derivatives of 2-chloro-N,N-dimethylnicotinamide, based on the known activities of related compounds.
Sources
- 1. 2-Chloro-N,N-dimethylnicotinamide, 97% | Fisher Scientific [fishersci.ca]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. CN101693687B - Method for preparing 2-chloro-N, N-dimethylnicotinamide - Google Patents [patents.google.com]
- 5. US4447615A - Process for the purification of nicotinic acid amide I - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological evaluation of novel nicotinamide derivatives bearing a substituted pyrazole moiety as potential SDH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors [jstage.jst.go.jp]
- 10. Synthesis, biological evaluation, and molecular docking studies of 2-chloropyridine derivatives possessing 1,3,4-oxadiazole moiety as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
